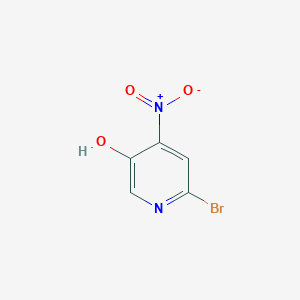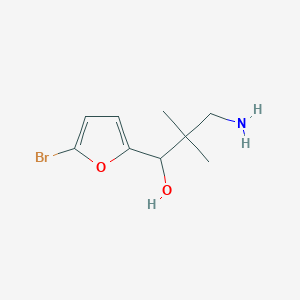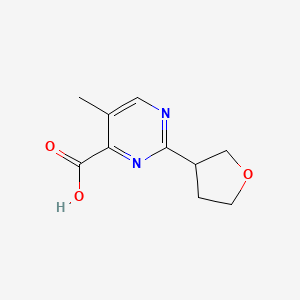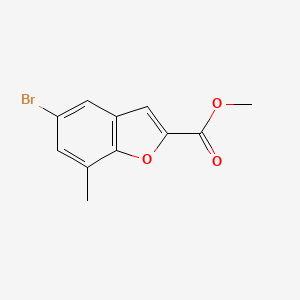
Fmoc-D-Lys(tBu)-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Lys(tBu)-OH.HCl: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a tert-butyl (tBu) protecting group at the epsilon-amino group. The compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino groups during the synthesis of peptides and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(tBu)-OH.HCl typically involves the following steps:
Protection of the epsilon-amino group: The epsilon-amino group of D-lysine is protected using tert-butyl chloroformate (tBu-Cl) in the presence of a base such as triethylamine (TEA).
Protection of the alpha-amino group: The alpha-amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate (NaHCO3).
Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.
Formation of the hydrochloride salt: The final product, Fmoc-D-Lys(tBu)-OH, is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of reagents and solvents are used to carry out the protection reactions.
Automated purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to isolate the product.
Quality control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Fmoc-D-Lys(tBu)-OH.HCl undergoes deprotection reactions to remove the Fmoc and tBu protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the tBu group is removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino groups react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc protecting group.
Trifluoroacetic acid (TFA): Used for the removal of the tBu protecting group.
Coupling Reagents: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide coupling reactions.
Major Products Formed:
Deprotected Lysine Derivative: Removal of the protecting groups yields D-lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-lysine residues.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Lys(tBu)-OH.HCl is widely used in the synthesis of peptides and proteins through SPPS. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains .
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Mécanisme D'action
Mechanism of Action: The primary function of Fmoc-D-Lys(tBu)-OH.HCl is to protect the amino groups of lysine during peptide synthesis. The Fmoc group prevents unwanted reactions at the alpha-amino group, while the tBu group protects the epsilon-amino group. These protecting groups are selectively removed at specific stages of the synthesis to allow for the formation of peptide bonds.
Molecular Targets and Pathways: The compound itself does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(tBu)-OH.HCl but uses a tert-butoxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for epsilon-amino protection.
Fmoc-Lys(Alloc)-OH: Uses an allyloxycarbonyl (Alloc) group for epsilon-amino protection.
Uniqueness: this compound is unique in its use of the tert-butyl group for epsilon-amino protection, which provides stability under basic conditions and can be removed under acidic conditions. This makes it particularly useful in SPPS where selective deprotection is required.
Propriétés
Formule moléculaire |
C25H33ClN2O4 |
|---|---|
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
(2R)-6-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)26-15-9-8-14-22(23(28)29)27-24(30)31-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22,26H,8-9,14-16H2,1-3H3,(H,27,30)(H,28,29);1H/t22-;/m1./s1 |
Clé InChI |
VBFUBYLXOALWHY-VZYDHVRKSA-N |
SMILES isomérique |
CC(C)(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canonique |
CC(C)(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)




![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
